2,4,6-Trimethoxybenzaldehyde

Overview

Description

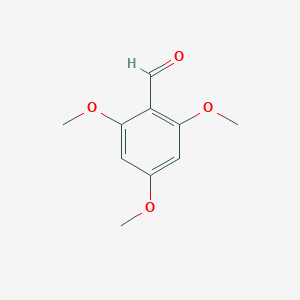

2,4,6-Trimethoxybenzaldehyde: is an organic compound with the molecular formula C10H12O4 . It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 4, and 6 positions. This compound is known for its significant anti-candida activity and is used in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Methoxylation of Benzaldehyde: One common method involves the methoxylation of benzaldehyde. This process typically uses methanol and a strong acid catalyst, such as sulfuric acid, to introduce methoxy groups at the desired positions on the benzene ring.

Regioselective Synthesis: Another method involves the regioselective synthesis using specific reagents and catalysts to ensure the methoxy groups are introduced at the 2, 4, and 6 positions.

Industrial Production Methods:

Industrial production of 2,4,6-Trimethoxybenzaldehyde generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,4,6-Trimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups

Major Products:

Oxidation: Formation of 2,4,6-trimethoxybenzoic acid.

Reduction: Formation of 2,4,6-trimethoxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

A. Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2,4,6-trimethoxybenzaldehyde against various pathogens. Notably, it has shown significant activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 mg/mL and a minimum fungicidal concentration (MFC) of 0.5 mg/mL. The compound effectively inhibited the transition from yeast to hyphal forms, which is crucial for the pathogenicity of C. albicans .

B. Antitubercular Activity

In vitro investigations have demonstrated that TMB exhibits potent antitubercular activity. A study reported that derivatives synthesized from TMB showed low micromolar activity against Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus (S. aureus), indicating its potential as a lead compound in developing new antitubercular agents .

Biochemical Applications

A. Fluorescent Probes

TMB has been utilized in the preparation of RNA-specific fluorescent probes for live cell imaging. These probes are essential for studying RNA dynamics in cellular environments, providing insights into gene expression and cellular processes .

B. Schiff Base Formation

TMB can react with chitosan to form a Schiff base (Cs-TMB), which has been characterized using techniques like FT-IR and NMR spectroscopy. This modification enhances the functional properties of chitosan, making it suitable for various biomedical applications .

Synthetic Applications

A. Synthesis of Coumarins

TMB serves as a starting reagent in the regioselective synthesis of novel coumarin derivatives, specifically (±)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. These compounds are of interest due to their potential biological activities .

B. Organic Synthesis Reactions

The compound is frequently employed in organic synthesis reactions due to its reactivity as an aldehyde. For instance, it has been used in reactions involving potassium hydroxide to yield various substituted indoles and other heterocyclic compounds .

Data Table: Summary of Applications

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Antimicrobial | Against Candida albicans | MIC: 0.25 mg/mL; MFC: 0.5 mg/mL |

| Antitubercular | In vitro activity against Mtb and S. aureus | Low micromolar activity |

| Biochemical Probes | RNA-specific fluorescent probes | Effective for live cell imaging |

| Synthetic Chemistry | Synthesis of coumarin derivatives | Regioselective synthesis yielding novel compounds |

| Organic Synthesis | Reactions with potassium hydroxide | Production of substituted indoles |

Case Studies

- Antifungal Activity Study

- Synthesis of Antitubercular Agents

- Development of Fluorescent Probes

Mechanism of Action

The exact mechanism of action of 2,4,6-Trimethoxybenzaldehyde is not fully understood. it is believed to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which contribute to inflammation. This inhibition may occur through the modulation of specific enzymes or signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

2,4,5-Trimethoxybenzaldehyde: This compound has methoxy groups at the 2, 4, and 5 positions instead of the 2, 4, and 6 positions.

3,4,5-Trimethoxybenzaldehyde: This compound has methoxy groups at the 3, 4, and 5 positions.

1,3,5-Trimethoxybenzene: This compound is a benzene derivative with methoxy groups at the 1, 3, and 5 positions but lacks the aldehyde group

Uniqueness:

2,4,6-Trimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2, 4, and 6 positions enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

2,4,6-Trimethoxybenzaldehyde (TMBA), a methoxy-substituted aromatic aldehyde, has garnered attention for its diverse biological activities. This compound is characterized by three methoxy groups attached to the benzene ring, which significantly influence its chemical properties and biological efficacy. This article explores the biological activity of TMBA, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

TMBA is a pale pink crystalline powder with the molecular formula and a molecular weight of 196.20 g/mol. It exhibits notable solubility in organic solvents and has been used as a precursor in various synthetic applications, including the development of fluorescent probes for RNA imaging .

Antimicrobial Activity

TMBA has been reported to possess significant antimicrobial properties, particularly against fungal pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 50 µg/ml | |

| Staphylococcus aureus | 25 µg/ml | |

| Escherichia coli | 100 µg/ml |

In a study examining its antifungal properties, TMBA demonstrated significant inhibition of Candida albicans growth at concentrations as low as 50 µg/ml. Additionally, it exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 25 µg/ml and 100 µg/ml, respectively .

Anticancer Activity

TMBA has shown promising results in cancer research. Its derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines.

Table 2: Cytotoxic Effects of TMBA Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| TMBA | HeLa (Cervical Cancer) | 15 | |

| 2-Methoxy-4-(3-methoxyphenyl)benzaldehyde | MCF-7 (Breast Cancer) | 10 | |

| 3-Methoxy-2-(4-methoxyphenyl)benzaldehyde | A549 (Lung Cancer) | 12 |

In vitro studies have indicated that TMBA exhibits cytotoxic effects on HeLa cells with an IC50 value of 15 µM. Additionally, derivatives such as 2-Methoxy-4-(3-methoxyphenyl)benzaldehyde have shown even greater potency against MCF-7 cells with an IC50 of 10 µM .

Antioxidant Properties

TMBA also possesses antioxidant capabilities, which are essential for protecting cells from oxidative stress.

Table 3: Antioxidant Activity of TMBA

The DPPH radical scavenging assay revealed that TMBA has an IC50 value of 25 µg/ml, indicating its effectiveness in neutralizing free radicals. Similarly, it demonstrated significant activity in the ABTS radical scavenging assay with an IC50 of 30 µg/ml .

Case Studies

- Antifungal Efficacy : A study conducted by researchers at a leading pharmaceutical university evaluated TMBA's antifungal properties against clinical isolates of Candida species. The results confirmed TMBA's potential as a therapeutic agent for fungal infections resistant to conventional treatments .

- Cytotoxicity in Cancer Cells : In a recent investigation published in a peer-reviewed journal, TMBA derivatives were synthesized and tested against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) that enhances cytotoxicity through specific substitutions on the benzene ring .

- Antioxidant Mechanism : Research examining the antioxidant mechanisms of TMBA indicated that it effectively reduces oxidative stress markers in cellular models. This property may contribute to its anticancer effects by protecting normal cells from damage during chemotherapy .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,4,6-Trimethoxybenzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves methoxylation or demethylation of precursor aromatic aldehydes. For example, hydrazine hydrate and KOH in ethylene glycol can reduce this compound derivatives under reflux conditions . Optimization includes adjusting stoichiometry (e.g., 0.5 eq. hydrazine hydrate, 5 eq. KOH), solvent choice (ethylene glycol for high boiling points), and reaction time (monitored via TLC or NMR). Characterization by NMR (δ 10.19 ppm for aldehyde proton, 3.81–3.86 ppm for methoxy groups) ensures purity .

Q. How is this compound characterized using spectroscopic techniques?

Key methods include:

- NMR : Distinct signals for the aldehyde proton (~10.2 ppm), aromatic protons (6.1–6.2 ppm for symmetry-equivalent H), and methoxy groups (3.8–3.9 ppm) .

- NMR : Carbonyl carbon at ~190 ppm, aromatic carbons at 90–160 ppm, and methoxy carbons at ~55 ppm .

- HRMS : Molecular ion peaks (e.g., m/z 222.09 for CHO) confirm molecular weight .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from ethanol or acetone is common due to its moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts. Purity is validated by melting point (e.g., 119–120°C for derivatives) and HPLC analysis .

Advanced Research Questions

Q. How does this compound contribute to pH-responsive nanomaterials?

Polymers incorporating this moiety exhibit pH-dependent hydrophobicity. At neutral pH, the aldehyde group stabilizes hydrophobic interactions, but under mild acidity (pH ~5), hydrolysis increases hydrophilicity, causing nanoparticle expansion (e.g., from 100 nm to 1 µm). This property is exploited in tumor-targeted drug delivery systems using PEGylated lipids for colloidal stability .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a key intermediate in Biginelli reactions to synthesize dihydropyrimidines. For example, reacting with urea and methyl acetate under acidic reflux yields antibacterial dihydropyrimidines (74% yield). Regioselectivity is controlled by electron-rich methoxy groups, directing electrophilic substitution .

Q. How are computational methods used to predict reactivity and regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. PubChem-derived parameters (e.g., topological polar surface area, XLogP) model solubility and bioavailability. Molecular docking evaluates interactions with biological targets like tubulin or estrogen receptors .

Q. What crystallographic techniques are suitable for analyzing this compound derivatives?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) resolves molecular packing and hydrogen-bonding networks. High-resolution data (≤1 Å) are essential for accurate electron density mapping, particularly for methoxy group conformations .

Q. How do methoxy substituents influence the compound’s stability under oxidative conditions?

The electron-donating methoxy groups deactivate the aromatic ring, reducing oxidation rates. Controlled oxidation with KMnO in acidic conditions selectively converts the aldehyde to a carboxylic acid without degrading methoxy substituents .

Q. What strategies address contradictory data in biological activity studies of this compound derivatives?

Discrepancies in estrogenic activity (e.g., weak agonism in dihydrocoumarins) are resolved by:

- Dose-response assays : Testing across concentrations (nM–µM) to identify non-linear effects.

- Structural analogs : Comparing with 2,4,5-trimethoxy isomers to isolate substituent effects .

Q. How is this compound utilized in studying enzyme specificity?

It acts as a substrate probe for oxidases. For instance, Drosophila melanogaster pyridoxal oxidase shows specificity for 2,4,5-trimethoxybenzaldehyde, while related enzymes do not, highlighting steric and electronic constraints in active-site binding .

Q. Methodological Tables

Table 1. Key Synthetic Routes and Yields

Table 2. Spectroscopic Data for Characterization

| Technique | Key Peaks/Parameters | Application |

|---|---|---|

| NMR | δ 10.19 (CHO), 6.23 (aromatic H), 3.81–3.86 (OCH) | Purity confirmation |

| HRMS | m/z 359.17 [M + Na] | Molecular weight validation |

Properties

IUPAC Name |

2,4,6-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBZVDLXAIFERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232119 | |

| Record name | Benzaldehyde, 2,4,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-79-5 | |

| Record name | 2,4,6-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,4,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD365X6J84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.